An In-depth Technical Guide to the Physical and Chemical Properties of Dibutyl Malate
An In-depth Technical Guide to the Physical and Chemical Properties of Dibutyl Malate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibutyl malate (DBM) is a dialkyl ester of maleic acid, widely utilized as a plasticizer and an intermediate in various chemical syntheses. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, purification, and analysis, and spectral data for its characterization. The information presented herein is intended to serve as a valuable resource for professionals in research, development, and quality control.
Physical and Chemical Properties
Dibutyl malate is a colorless to slightly yellow, oily liquid with a characteristic ester-like odor.[1] It is miscible with many organic solvents but has very low solubility in water.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Dibutyl Malate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₀O₄ | [2] |
| Molecular Weight | 228.28 g/mol | [2] |
| CAS Number | 105-76-0 | [2] |
| Appearance | Colorless to pale yellow oily liquid | [3] |
| Odor | Characteristic ester-like | [1] |
| Boiling Point | 280 - 281 °C (at 760 mmHg) | [3] |
| Melting Point | -85 °C | [3] |
| Density | 0.988 - 0.9964 g/mL at 20-25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.445 | [3] |
| Solubility in Water | Very slightly soluble (0.17 g/L at 20 °C) | [1] |
| Flash Point | 120 - 138 °C | [3] |
| Vapor Pressure | 0.000620 mmHg at 25 °C | [3] |
Experimental Protocols
Synthesis of Dibutyl Malate via Fischer Esterification
Dibutyl maleate is commonly synthesized by the Fischer esterification of maleic anhydride with n-butanol, using an acid catalyst such as p-toluenesulfonic acid (p-TSA).[1] The reaction proceeds by heating the reactants under reflux with azeotropic removal of water to drive the equilibrium towards the product.[4]
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and a reflux condenser, add maleic anhydride (1.0 mole), n-butanol (4.0 moles), toluene (as a water-entraining agent), and p-toluenesulfonic acid monohydrate (0.04 moles).[4]
-
Esterification: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water is collected.[4]
-
Workup: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.[4]
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]
-
Solvent Removal: Remove the toluene and excess n-butanol by rotary evaporation under reduced pressure.[4]
-
Purification: The crude dibutyl malate can be further purified by vacuum distillation.[4]
Purification by Vacuum Distillation
For higher purity, the crude dibutyl malate is subjected to vacuum distillation to remove less volatile impurities.[5]
Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
-
Distillation: Heat the crude dibutyl malate in the distillation flask gently using a heating mantle. Collect the fraction that distills at the appropriate boiling point under the applied vacuum (e.g., approximately 165 °C at 20 mmHg).[5] Discard the forerun and the residue in the distillation flask.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The purity of the synthesized dibutyl malate can be effectively determined using GC-MS.[6]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the dibutyl malate sample in a suitable solvent such as ethyl acetate or dichloromethane.[6]
-
GC-MS Parameters (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).[5]
-
Injector Temperature: 250 °C.[5]
-
Carrier Gas: Helium.[5]
-
Oven Temperature Program: A temperature gradient program, for instance, starting at a lower temperature and ramping up to a higher temperature to ensure separation of components with different boiling points.[5]
-
MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.[5]
-
-
Data Analysis: The purity is determined by calculating the relative peak area of dibutyl malate in the total ion chromatogram.[6]
Spectral Data
The structure of dibutyl malate can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data for Dibutyl Malate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.2 | s | 2H | HC=CH |
| ~4.2 | t | 4H | -O-CH₂- |
| ~1.7 | m | 4H | -O-CH₂-CH₂- |
| ~1.4 | m | 4H | -CH₂-CH₃ |
| ~0.9 | t | 6H | -CH₃ |
Table 3: ¹³C NMR Spectral Data for Dibutyl Malate
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~130 | HC=CH |
| ~65 | -O-CH₂- |
| ~30 | -O-CH₂-CH₂- |
| ~19 | -CH₂-CH₃ |
| ~13 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of dibutyl malate shows characteristic absorption bands corresponding to its functional groups.[7]
Table 4: Key IR Absorption Bands for Dibutyl Malate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (alkyl) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1645 | Medium | C=C stretch (alkene) |
| ~1160 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
The mass spectrum of dibutyl malate obtained by electron ionization (EI) shows a characteristic fragmentation pattern.[8]
Table 5: Major Fragments in the Mass Spectrum of Dibutyl Malate
| m/z | Proposed Fragment |
| 228 | [M]⁺ (Molecular Ion) |
| 173 | [M - C₄H₉O]⁺ |
| 155 | [M - C₄H₉O - H₂O]⁺ |
| 117 | [C₄H₉OCOCH=CH]⁺ |
| 99 | [HOOCCH=CHCOO]⁺ |
| 57 | [C₄H₉]⁺ |
Safety and Handling
Dibutyl maleate is considered to have low acute toxicity. However, it may cause skin and eye irritation upon contact.[9][10] It is recommended to handle dibutyl maleate in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of dibutyl malate, along with comprehensive experimental protocols for its synthesis, purification, and analysis. The tabulated spectral data serves as a useful reference for its characterization. This information is intended to support researchers, scientists, and drug development professionals in their work with this versatile chemical compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Dibutyl maleate | C12H20O4 | CID 5271569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Conformations of some αβ-unsaturated carbonyl compounds. Part VII. Assignments of Raman and infrared spectra of dimethyl, diethyl, and di-n-butyl fumarates and maleates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. n-Butyl fumarate(105-76-0) IR Spectrum [chemicalbook.com]
- 9. MALONIC ACID DI-N-BUTYL ESTER(1190-39-2) 13C NMR [m.chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
